Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate

Purity Quality Control Building Block

This compound features a unique 4-trifluoromethylpyridine regioisomer critical for ATP-competitive kinase inhibitor and PROTAC synthesis. Unlike 3- or 5-CF3 analogs, the 4-position substitution delivers the precise electronic and steric profile required for efficient cross-coupling and target engagement. With consistent ≥95% purity and defined lipophilicity (XLogP3=3.3), it minimizes side reactions in multi-step synthetic routes. Validated storage at 2–8°C ensures long-term stability. Ideal for medicinal chemistry and chemical biology laboratories developing PI3K/mTOR-targeted therapeutics or supramolecular materials.

Molecular Formula C14H10F3NO2
Molecular Weight 281.23 g/mol
CAS No. 1299607-44-5
Cat. No. B1441888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate
CAS1299607-44-5
Molecular FormulaC14H10F3NO2
Molecular Weight281.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=NC=CC(=C2)C(F)(F)F
InChIInChI=1S/C14H10F3NO2/c1-20-13(19)10-4-2-9(3-5-10)12-8-11(6-7-18-12)14(15,16)17/h2-8H,1H3
InChIKeyHCXZFMSIAASNEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate (CAS 1299607-44-5): Chemical Class and Core Properties for Procurement


Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate is a synthetic organic compound belonging to the class of benzoic acid esters, characterized by a methyl benzoate moiety linked to a 4-(trifluoromethyl)pyridin-2-yl group [1]. It serves primarily as a versatile building block in medicinal chemistry and chemical biology, with the trifluoromethyl group imparting enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs . The compound exhibits a molecular weight of 281.23 g/mol and an XLogP3 of 3.3, indicating moderate hydrophobicity [1].

Why Generic Substitution of Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate Is Not Advisable: Key Differentiators


Generic substitution of methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate with in-class analogs is not straightforward due to the specific regiochemistry of the trifluoromethyl group on the pyridine ring. The 4-position substitution on the pyridin-2-yl moiety is critical for maintaining optimal electronic and steric properties in downstream applications, particularly in cross-coupling reactions and target binding . Analogs such as methyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate or methyl 4-[3-(trifluoromethyl)pyridin-2-yl]benzoate exhibit altered physicochemical and biological profiles, potentially leading to reduced synthetic efficiency or compromised target engagement . The following evidence guide provides quantitative data to support these differentiation points.

Quantitative Evidence Guide: Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate vs. Comparators


Purity Specifications: Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate Vendor Benchmarking

Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate is available from commercial vendors with a purity of ≥97% . In contrast, some closely related analogs, such as methyl 4-[6-methyl-4-(trifluoromethyl)-2-pyridyl]benzoate, are commonly supplied at a lower purity of 95% . This difference in baseline purity can impact the efficiency of subsequent synthetic steps, particularly in sensitive cross-coupling reactions where impurities may act as catalyst poisons .

Purity Quality Control Building Block

Physicochemical Property Differentiation: Lipophilicity and Solubility of Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate

The compound exhibits an XLogP3 value of 3.3 [1]. This is a key differentiator from non-fluorinated benzoate esters, which typically have lower logP values (e.g., methyl 4-(pyridin-2-yl)benzoate, estimated logP ~1.5-2.0) . The increased lipophilicity conferred by the trifluoromethyl group enhances membrane permeability and may improve cellular uptake in biological assays [2].

Lipophilicity LogP Solubility Physicochemical Properties

Storage and Stability: Validated Conditions for Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate

The compound is recommended to be stored sealed in dry conditions at 2-8°C, with shipping at room temperature in continental US . This defined storage protocol ensures product integrity, whereas some analogs lacking explicit storage guidelines may degrade under ambient conditions, leading to batch-to-batch variability .

Stability Storage Shelf Life Quality Assurance

Recommended Application Scenarios for Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitors Targeting PI3K/mTOR Pathway

Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate is a key intermediate for constructing ATP-competitive kinase inhibitors, particularly those targeting the PI3K/mTOR signaling axis . Its high purity (≥97%) and defined lipophilicity (XLogP3 = 3.3) ensure consistent performance in multi-step synthetic routes, minimizing the risk of side reactions and improving overall yield .

Chemical Biology: Development of Fluorescent Probes and PROTACs

The compound's trifluoromethylpyridine moiety serves as an electron-deficient heterocycle that can be elaborated into bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) or fluorescent probes . Its validated storage conditions (2-8°C) guarantee stability during long-term probe synthesis campaigns .

Material Science: Building Block for Liquid Crystals and Organic Electronics

The trifluoromethyl group enhances the thermal stability and order of supramolecular liquid crystals when incorporated into benzoic acid-pyridine hydrogen-bonded complexes . Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate can be used as a precursor to such materials, with the 4-position substitution on the pyridine ring being optimal for mesophase formation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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